molecular formula C21H16N2O2 B13766598 2-[4-(acridin-9-ylamino)phenyl]acetic acid CAS No. 64895-01-8

2-[4-(acridin-9-ylamino)phenyl]acetic acid

Cat. No.: B13766598
CAS No.: 64895-01-8
M. Wt: 328.4 g/mol
InChI Key: RZSCSDASRPFQEW-UHFFFAOYSA-N
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Description

2-[4-(acridin-9-ylamino)phenyl]acetic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acridin-9-ylamino)phenyl]acetic acid typically involves the reaction of acridine derivatives with appropriate phenylacetic acid derivatives. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acridin-9-ylamino)phenyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-(acridin-9-ylamino)phenyl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(acridin-9-ylamino)phenyl]acetic acid primarily involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the induction of apoptosis and autophagy in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative known for its anticancer properties.

    Proflavine: An acridine derivative used as an antiseptic and disinfectant.

    Acriflavine: Similar to proflavine, used for its antibacterial properties.

Uniqueness

2-[4-(acridin-9-ylamino)phenyl]acetic acid is unique due to its specific chemical structure, which allows for versatile modifications and applications. Its ability to intercalate into DNA and inhibit topoisomerase II makes it particularly valuable in cancer research and therapy .

Properties

CAS No.

64895-01-8

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-(acridin-9-ylamino)phenyl]acetic acid

InChI

InChI=1S/C21H16N2O2/c24-20(25)13-14-9-11-15(12-10-14)22-21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1-12H,13H2,(H,22,23)(H,24,25)

InChI Key

RZSCSDASRPFQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

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